molecular formula C15H19NO B2846564 1-hexyl-1H-indole-3-carbaldehyde CAS No. 183718-76-5

1-hexyl-1H-indole-3-carbaldehyde

Cat. No.: B2846564
CAS No.: 183718-76-5
M. Wt: 229.323
InChI Key: OQXMGKDLNQYGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexyl-1H-indole-3-carbaldehyde is a derivative of the indole family . Indole derivatives are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives, including this compound, are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Chemical Reactions Analysis

1H-Indole-3-carboxaldehyde and its derivatives are used in multicomponent reactions (MCRs) to generate complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Electrophilic and Nucleophilic Reactions

1-Hexyl-1H-indole-3-carbaldehyde, as a derivative of indole-3-carbaldehyde, has significant potential in various chemical reactions. Studies show that compounds like 1-methoxyindole-3-carbaldehyde, closely related to this compound, can act as versatile electrophiles, reacting regioselectively with different nucleophiles to form various substituted indole derivatives (Yamada et al., 2012). These reactions are key in synthesizing diverse indole structures, often used in medicinal and organic chemistry.

Gold-Catalyzed Cycloisomerizations

The molecule also plays a role in gold-catalyzed cycloisomerizations. This process involves converting certain alkyne-containing compounds into indole-2-carbaldehydes and related structures (Kothandaraman et al., 2011). Such reactions are crucial for creating complex organic compounds with potential pharmaceutical applications.

Antioxidant and Anticancer Properties

Several studies have highlighted the antioxidant and anticancer properties of indole derivatives. For instance, indole-3-carbaldehyde, a similar compound, has shown activity as a tyrosinase inhibitor, relevant in treating conditions like hyperpigmentation (Shimizu et al., 2003). Moreover, derivatives synthesized from indole-3-carbaldehyde have exhibited significant antiproliferative activity against cancer cell lines (Fawzy et al., 2018).

Spectroscopic and Computational Studies

Spectroscopic and computational studies of indole derivatives provide insight into their chemical properties and potential applications. For example, research on 1H-indole-3-carbaldehyde using NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy, along with DFT approach, helps understand its electronic properties and potential chemical interactions (Fatima et al., 2022).

Novel Synthetic Routes

Researchers have developed new synthetic routes for creating indole derivatives using compounds like indole-3-carbaldehyde. These routes, such as the one-pot synthesis of indolylidine isoxazoles, offer environmentally friendly and efficient methods for producing complex molecules with potential therapeutic uses (Reddy et al., 2020).

Properties

IUPAC Name

1-hexylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-3-4-7-10-16-11-13(12-17)14-8-5-6-9-15(14)16/h5-6,8-9,11-12H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXMGKDLNQYGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.